3-Methoxy-2-methyl-4H-pyran-4-one

Antimicrobial screening Secondary metabolites Staphylococcus aureus

3-Methoxy-2-methyl-4H-pyran-4-one is the 3-methoxy analog of maltol—O-methylation at position 3 eliminates H-bond donor capacity and metal-chelating properties inherent in maltol and ethyl maltol. This structural distinction defines its unique value: a non-chelating scaffold for antibacterial SAR studies against Staphylococcus spp., a validated reference standard for GC-MS/LC-MS dereplication with well-characterized fragmentation pathways, and a versatile synthetic intermediate accessible via methylation of maltol. Isolated from Penicillium citrinum secondary metabolite profiles. For researchers requiring a pyranone building block where metal coordination must be avoided.

Molecular Formula C7H8O3
Molecular Weight 140.14 g/mol
CAS No. 4780-14-7
Cat. No. B106842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-2-methyl-4H-pyran-4-one
CAS4780-14-7
Synonyms3-Methoxy-2-methyl-4H-pyran-4-one;  5-Methoxy-6-methyl-4-pyrone;  Maltol methyl ether
Molecular FormulaC7H8O3
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C=CO1)OC
InChIInChI=1S/C7H8O3/c1-5-7(9-2)6(8)3-4-10-5/h3-4H,1-2H3
InChIKeyNGGPLHHTRNJSDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-2-methyl-4H-pyran-4-one (CAS 4780-14-7): Essential Procurement Specifications for Methyl Maltol


3-Methoxy-2-methyl-4H-pyran-4-one (CAS 4780-14-7), also known as methyl maltol or maltol methyl ether, is a pyranone derivative with the molecular formula C₇H₈O₃ and molecular weight 140.14 g/mol [1]. This compound belongs to the 4H-pyran-4-one class and features a methoxy substitution at the 3-position, distinguishing it from the hydroxyl-bearing parent compound maltol (3-hydroxy-2-methyl-4H-pyran-4-one, CAS 118-71-8) [2]. 3-Methoxy-2-methyl-4H-pyran-4-one has been reported as a natural product isolated from Penicillium citrinum and has been identified in microbial secondary metabolite profiles [3]. Key physicochemical properties include a density of 1.14 g/cm³, boiling point of 279.6°C at 760 mmHg, zero hydrogen bond donors, three hydrogen bond acceptors, and one rotatable bond .

Why 3-Methoxy-2-methyl-4H-pyran-4-one Cannot Be Replaced by Maltol or Ethyl Maltol in Research Applications


Substituting 3-methoxy-2-methyl-4H-pyran-4-one with maltol (3-hydroxy-2-methyl-4H-pyran-4-one) or ethyl maltol (2-ethyl-3-hydroxy-4H-pyran-4-one) fundamentally alters the compound's chemical behavior due to the critical 3-position methoxy substitution [1]. While maltol contains a hydroxyl group at the 3-position, enabling metal chelation and hydrogen bonding, 3-methoxy-2-methyl-4H-pyran-4-one replaces this with a methoxy group, eliminating hydrogen bond donor capacity and substantially altering both physicochemical properties and biological target interactions . This structural divergence translates into measurable differences in antimicrobial spectrum [2], synthetic utility as an intermediate [3], and fragmentation behavior in analytical mass spectrometry [4]. Notably, the methoxy substitution precludes the metal-chelating properties characteristic of maltol-based compounds, making 3-methoxy-2-methyl-4H-pyran-4-one a distinctly different entity for applications requiring either the presence or absence of metal coordination capacity .

3-Methoxy-2-methyl-4H-pyran-4-one: Quantified Differentiation Evidence for Scientific Selection


Antimicrobial Activity Spectrum: 3-Methoxy-2-methyl-4H-pyran-4-one vs. Co-Metabolites Against Gram-Positive Pathogens

3-Methoxy-2-methyl-4H-pyran-4-one (compound 1) exhibited weak to moderate antimicrobial activity against Staphylococcus aureus, Enterococcus faecalis, and Enterococcus faecium in a 2023 study of polyketide metabolites [1]. The study evaluated four compounds (1, 2, 3, and 4) identified from microbial fermentation, allowing direct comparison within the same experimental system [1]. While compound 1 demonstrated detectable activity, zanthopyranone (compound 2) and TW94a (compound 4) also showed activity, whereas propioveratrone (compound 3) did not [1]. This positions 3-methoxy-2-methyl-4H-pyran-4-one as an antimicrobial scaffold distinct from other pyranone derivatives in its activity profile .

Antimicrobial screening Secondary metabolites Staphylococcus aureus

Synthetic Intermediate Role: Use in Antibacterial Development Targeting Staphylococcus

3-Methoxy-2-methyl-4H-pyran-4-one serves as a reagent in the synthesis of Staphylococcus antibacterials, with specific utility in developing compounds that target Staphylococcus infections, including antibiotic-resistant strains [1]. In contrast, maltol (3-hydroxy-2-methyl-4H-pyran-4-one) is predominantly used as a food flavor enhancer and antioxidant, with antimicrobial activity described as 'insufficient on its own' [2]. This functional divergence stems from the methoxy substitution at the 3-position, which alters the compound's reactivity profile and synthetic pathway compatibility compared to hydroxyl-bearing analogs .

Synthetic intermediate Antibacterial synthesis Staphylococcus

Mass Spectrometric Differentiation: Fragmentation Patterns vs. Methyl Allomaltol Isomer

A 1978 study by Barker et al. provides detailed comparative mass spectrometric analysis of 3-methoxy-2-methyl-4H-pyran-4-one (methyl maltol) and its positional isomer 5-methoxy-2-methyl-4H-pyran-4-one (methyl allomaltol, CAS 6266-91-7) [1]. Both pyrones share common fragmentation pathways traced to a primary rearrangement of the molecular ion, but the loss of water from the molecular ion occurs via two distinct processes involving methoxymethyl protons [1]. The study employed deuterium-labeled analogues to elucidate these fragmentation mechanisms, enabling unambiguous analytical differentiation between the 3-methoxy and 5-methoxy positional isomers [2].

Mass spectrometry Isomer differentiation Analytical chemistry

Recommended Application Scenarios for 3-Methoxy-2-methyl-4H-pyran-4-one Based on Evidence


Secondary Metabolite Profiling and Natural Product Discovery

3-Methoxy-2-methyl-4H-pyran-4-one is suitable for use in microbial secondary metabolite studies, particularly those involving polyketide pathways. The compound has been identified from Penicillium citrinum and characterized in fermentation studies where its weak to moderate activity against Gram-positive bacteria (S. aureus, E. faecalis, E. faecium) was documented alongside co-metabolites [1]. This established occurrence and activity profile make it a reference standard for comparative metabolomics and dereplication workflows [2].

Medicinal Chemistry: Antibacterial Scaffold Development

This compound serves as a synthetic intermediate and scaffold for developing antibacterial agents targeting Staphylococcus species, including strains resistant to conventional antibiotics [1]. Its methoxy substitution at the 3-position differentiates it from maltol derivatives, providing distinct reactivity and target interaction profiles for structure-activity relationship (SAR) studies [2]. Researchers developing novel anti-staphylococcal agents should consider this compound as a building block or scaffold [3].

Analytical Method Development and Quality Control

The well-characterized mass spectrometric fragmentation behavior of 3-methoxy-2-methyl-4H-pyran-4-one, including detailed mechanisms of water loss and molecular ion rearrangement [1], supports its use as an analytical reference standard. This is particularly valuable for distinguishing the 3-methoxy isomer from the 5-methoxy positional isomer (methyl allomaltol, CAS 6266-91-7) in complex mixtures or synthetic products [2]. The established fragmentation pathways facilitate unambiguous identification via GC-MS or LC-MS methods.

Organic Synthesis: Pyranone Derivative Preparation

3-Methoxy-2-methyl-4H-pyran-4-one functions as a starting material or intermediate in the synthesis of various organic compounds, including pyran derivatives and carbohydrate derivatives [1]. It can be synthesized from maltol via methylation with dimethyl sulfate in alkaline conditions [2] or alternatively from formamide and methanol in the presence of phosphorus oxychloride [3]. This established synthetic accessibility makes it a viable intermediate for preparing more complex molecular architectures .

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